Unraveling the Crystal Architecture of Beryllium Sulfate Tetrahydrate: A Technical Guide
Unraveling the Crystal Architecture of Beryllium Sulfate Tetrahydrate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of beryllium sulfate (B86663) tetrahydrate (BeSO₄·4H₂O), a compound of interest for researchers, scientists, and professionals in drug development. This document outlines the precise atomic arrangement, key crystallographic parameters, and the experimental methodologies employed for its characterization.
Crystal Structure and Coordination Environment
Beryllium sulfate tetrahydrate crystallizes in the tetragonal crystal system.[1][2] Its structure is characterized by the presence of isolated tetraqua-beryllium(II) cations, [Be(H₂O)₄]²⁺, and sulfate anions, SO₄²⁻.[3][4][5] The small ionic radius of the beryllium ion dictates a tetrahedral coordination with four water molecules.[3][4][5] This coordination is in contrast to the analogous magnesium salt, MgSO₄·6H₂O, which features an octahedral coordination of the magnesium ion with six water molecules.[3][4]
The [Be(H₂O)₄]²⁺ tetrahedra and the SO₄²⁻ tetrahedra are linked through a network of hydrogen bonds between the coordinated water molecules and the oxygen atoms of the sulfate anions.[1]
Crystallographic Data
The crystal structure of beryllium sulfate tetrahydrate has been determined and refined using single-crystal X-ray diffraction and neutron diffraction techniques. The crystallographic parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for Beryllium Sulfate Tetrahydrate
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | I-4c2 |
| a (Å) | 7.990 |
| c (Å) | 10.688 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Unit Cell Volume (ų) | 682.3 |
| Z | 4 |
Data obtained from neutron diffraction studies.[1]
Table 2: Selected Interatomic Distances and Angles
| Bond/Angle | Distance (Å) / Angle (°) |
| Be-O(H₂O) | 1.618 |
| S-O | 1.464 |
| O-H | 0.967, 0.971 |
| O-H···O (Hydrogen Bond) | 2.617, 2.684 |
| H-O-H | 112.7 |
Data obtained from neutron diffraction studies.[1]
Experimental Protocols
The determination of the crystal structure of beryllium sulfate tetrahydrate involves a series of precise experimental steps, from crystal synthesis to data analysis.
Crystal Synthesis
Single crystals of beryllium sulfate tetrahydrate can be grown by the slow evaporation of a saturated aqueous solution of beryllium sulfate. The process begins with the dissolution of high-purity beryllium sulfate in deionized water at a slightly elevated temperature to ensure saturation. The solution is then filtered to remove any impurities and allowed to cool slowly to room temperature in a controlled environment to promote the formation of large, well-defined single crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam, typically from a copper or molybdenum source, is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensities. These intensities are recorded by a detector. The collected data is then processed to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the precise atomic positions and thermal parameters.
Single-Crystal Neutron Diffraction
For a more accurate determination of the positions of light atoms, particularly hydrogen atoms, single-crystal neutron diffraction is employed. A larger single crystal is required for this technique. The crystal is mounted in a neutron diffractometer and a monochromatic beam of neutrons is directed at it. Neutrons are scattered by the atomic nuclei, and the resulting diffraction pattern is collected. The data is processed in a similar manner to X-ray diffraction data, but the scattering factors for neutrons are different from those for X-rays. The refinement of the neutron diffraction data provides highly accurate positions for all atoms, including hydrogen, which is crucial for a detailed understanding of the hydrogen bonding network.
Structural Analysis Workflow
The logical flow of the experimental and computational steps involved in the crystal structure analysis of beryllium sulfate tetrahydrate is illustrated in the following diagram.
